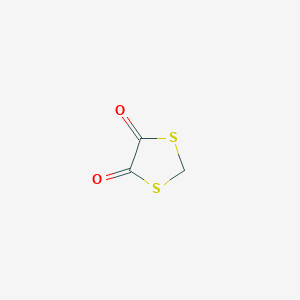
1,3-Dithiolane-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiolane-4,5-dione is an organosulfur compound with the molecular formula C3H2O2S2. This compound is characterized by a five-membered ring containing two sulfur atoms and two carbonyl groups. It is a derivative of 1,3-dithiolane, where the carbon atoms at positions 4 and 5 are oxidized to form carbonyl groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
1,3-Dithiolane-4,5-dione can be synthesized through various methods. One common synthetic route involves the oxidation of 1,3-dithiolane derivatives. For instance, the oxidation of bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolate) zincate with iodine at low temperatures is a known method . Other oxidizing agents such as sulfuryl chloride and oxalyl chloride can also be used for this purpose . Industrial production methods typically involve similar oxidation processes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-Dithiolane-4,5-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction yields the parent 1,3-dithiolane.
Scientific Research Applications
1,3-Dithiolane-4,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-Dithiolane-4,5-dione exerts its effects involves its ability to undergo redox reactions. The compound can act as an electron donor or acceptor, facilitating various biochemical processes. Its molecular targets include enzymes and proteins that participate in redox reactions, and it can modulate pathways involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
1,3-Dithiolane-4,5-dione can be compared with other similar compounds such as:
1,3-Dithiane: Similar in structure but lacks the carbonyl groups at positions 4 and 5.
1,2-Dithiolane: An isomer with sulfur atoms at different positions, leading to different reactivity and applications.
1,3-Dithiole-2-thione: Contains a thione group instead of carbonyl groups, resulting in different chemical properties.
The uniqueness of this compound lies in its dual carbonyl groups, which confer distinct reactivity and make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
52133-75-2 |
|---|---|
Molecular Formula |
C3H2O2S2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
1,3-dithiolane-4,5-dione |
InChI |
InChI=1S/C3H2O2S2/c4-2-3(5)7-1-6-2/h1H2 |
InChI Key |
ZGPDDCSTJXVHDF-UHFFFAOYSA-N |
Canonical SMILES |
C1SC(=O)C(=O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















